

flavoxate photolytic degradation and stabilization strategies

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Compound Focus: Flavoxate

CAS No.: 15301-69-6

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Flavoxate Stability Profile

The table below summarizes key findings on **flavoxate** stability under various stress conditions:

Stress Condition	Key Findings & Degradation Observations	Analytical Method Used	Reference
Photolytic (UV & Sunlight)	Stable: No significant degradation observed.	UV-Spectrophotometry	[1]
Acidic Hydrolysis	Degrades: Significant degradation observed.	UV-Spectrophotometry	[1]
Alkali Hydrolysis	Degrades: Degradation occurs relatively faster than in acidic conditions. The main metabolite, 3-Methylflavone-8-carboxylic acid (MFCA) , is a key degradation product.	LC-MS/MS	[2]
Oxidative (Hydrogen Peroxide)	Degrades: Significant degradation observed.	UV-Spectrophotometry	[1]

Stress Condition	Key Findings & Degradation Observations	Analytical Method Used	Reference
Thermal	Stable: No significant degradation observed.	UV-Spectrophotometry	[1]

Experimental Protocols for Degradation Studies

Protocol 1: UV-Spectrophotometric Stability-Indicating Method

This method is used to assess drug stability in bulk and tablet formulations [1].

- **Sample Solvent:** Use water.
- **Detection Wavelength:** 211 nm.
- **Linearity Range:** 1–9 µg/ml.
- **Stress Study Procedure:**
 - Expose the drug substance (bulk or from tablet powder) to different stress conditions: acidic (e.g., HCl), basic (e.g., NaOH), oxidative (e.g., H₂O₂), thermal (e.g., in an oven), and photolytic (both UV light and sunlight).
 - Prepare required concentrations of the stressed samples using water.
 - Measure absorbance at 211 nm and calculate the percent drug content remaining.

Protocol 2: HPLC-UV Method for Simultaneous Determination with Ofloxacin

This method separates ofloxacin and **flavoxate** from their degradation products [3].

- **Column:** Inertsil C18, 5 µm, 250 mm × 4.6 mm.
- **Mobile Phase:** Methanol and water (50:50, v/v), pH adjusted to 4.9.
- **Flow Rate:** 1.0 ml/min.
- **Detection:** PDA detector at 274 nm.
- **Sample Preparation:**
 - Expose the drug product (tablet powder) to stress conditions.
 - For the hydrolytic stress study, prepare a stock solution of the drug in methanol and further dilute with the respective hydrolytic medium (e.g., acid, base, peroxide).

- Analyze the stressed samples. Peak homogeneity data from the PDA detector demonstrates the method's specificity in estimating the drugs in the presence of degradants.

Protocol 3: Rapid RP-HPLC Method for Bulk & Formulations

This is a fast and economical method for routine quantitative use [4].

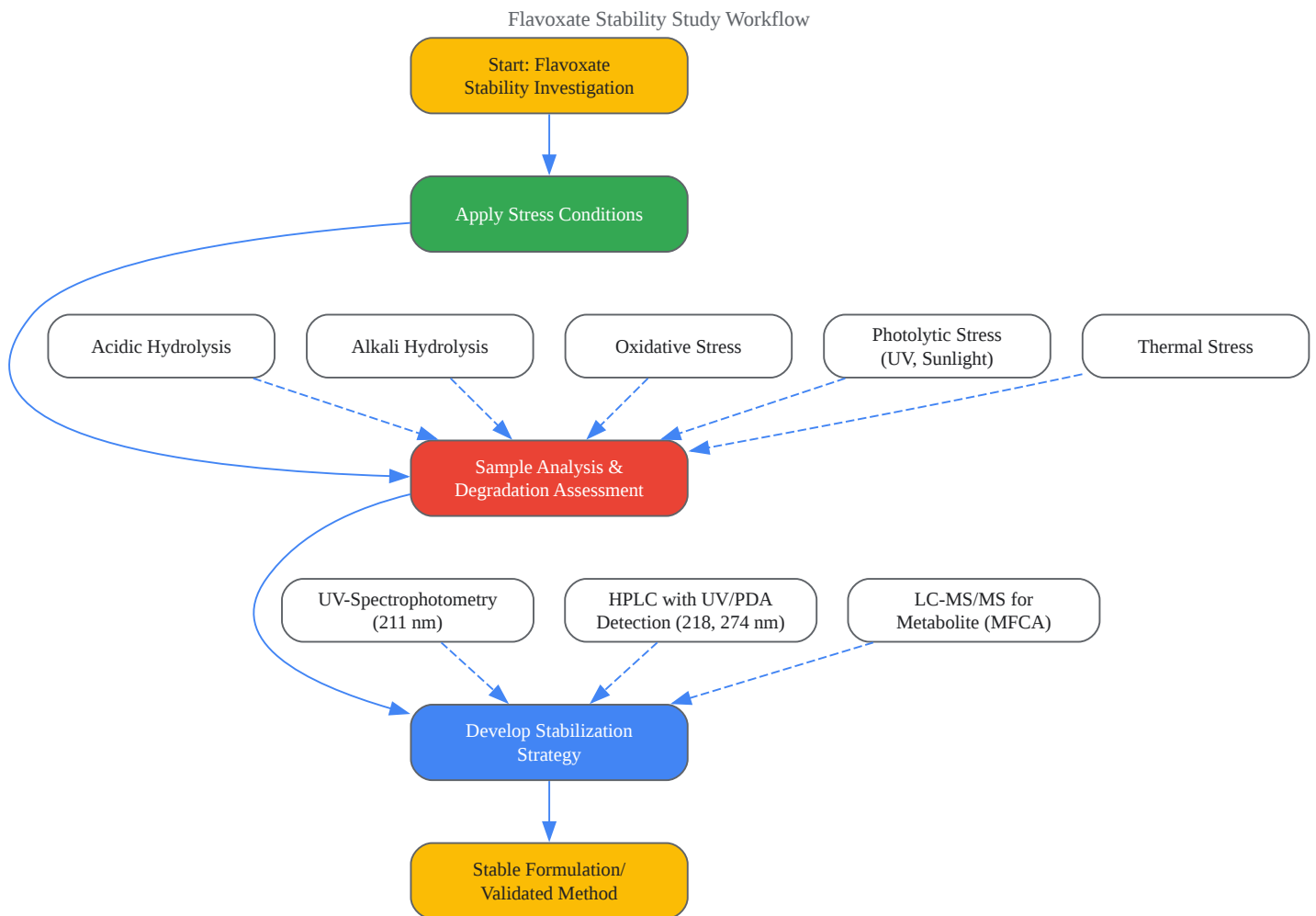
- **Column:** Zorbax eclipse XBD-C18 (150 mm × 4.6 mm, 5 μm).
- **Mobile Phase:** Acetonitrile : 0.1% formic acid in water (75:25 v/v, pH 3.0).
- **Flow Rate:** 0.8 ml/min.
- **Detection:** 218 nm.
- **Internal Standard:** Ibuprofen.
- **Linearity Range:** 1–250 μg/ml.

Stabilization Strategies & Handling Recommendations

- **Primary Concern is Hydrolysis:** Focus your stabilization strategies on preventing hydrolytic degradation, which is a greater threat to **flavoxate** than photolysis [1] [2].
- **Control pH in Formulations:** Since degradation is faster in alkali, **maintain a slightly acidic pH** in liquid dosage forms or during processing to enhance stability [2].
- **Solvent Selection for Analysis:** When developing analytical methods, note that solute-solvent interactions can influence spectral morphology. A **Greenness by Design (GbD)** approach, using tools like molecular dynamics simulation, can help select an optimal solvent that minimizes ecological impact while providing high resolution [5].
- **Plasma Stability for Bioanalysis:** If working with human plasma samples for bioanalysis, **evaluate the stability of flavoxate in plasma** during method development. **Flavoxate** can hydrolyze in plasma, generating its metabolite MFCA artificially, which can compromise analytical results [2].

Experimental Workflow

The following diagram outlines a logical workflow for investigating **flavoxate** stability, based on the gathered methodologies:



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Frequently Asked Questions (FAQs)

Q1: Is flavoxate photosensitive? Should it be protected from light during storage? While one study found it to be stable under photolytic conditions [1], it is generally good practice to store pharmaceutical compounds and products in opaque containers or under light-resistant conditions to prevent potential long-term degradation.

Q2: What is the main degradation product I should look for? The primary degradation product is **3-Methylflavone-8-carboxylic acid (MFCA)**, which is also its main active metabolite. This compound forms through the hydrolysis of the ester group in **flavoxate**, a reaction that occurs more rapidly in alkaline conditions [2] [6].

Q3: We are developing a combination product with an antibiotic. Are there established stability-indicating methods? Yes, stability-indicating HPLC methods have been successfully developed and validated for simultaneous estimation of **flavoxate** with antibiotics like **ofloxacin** [3] and **moxifloxacin** [7]. These methods can separate the drugs from their degradation products formed under stress.

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